molecular formula C16H11NO5 B2512694 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid CAS No. 6261-66-1

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

Cat. No.: B2512694
CAS No.: 6261-66-1
M. Wt: 297.266
InChI Key: HRHHWWTURTUTLC-JXMROGBWSA-N
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Description

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is an organic compound with the molecular formula C16H11NO5 and a molecular weight of 297.26 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an acryloyl moiety, which is further connected to a benzenecarboxylic acid group. It is primarily used in proteomics research and has various applications in scientific studies .

Preparation Methods

The synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base to form the corresponding nitrophenylacrylic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the acylation process.

Chemical Reactions Analysis

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. These modifications can alter the activity of enzymes and receptors, thereby influencing various biological pathways .

Comparison with Similar Compounds

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific research applications .

Properties

IUPAC Name

2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-15(13-3-1-2-4-14(13)16(19)20)10-7-11-5-8-12(9-6-11)17(21)22/h1-10H,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHHWWTURTUTLC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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